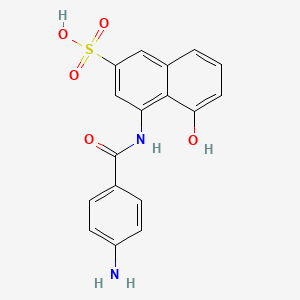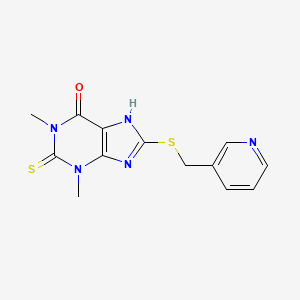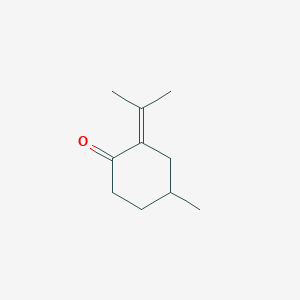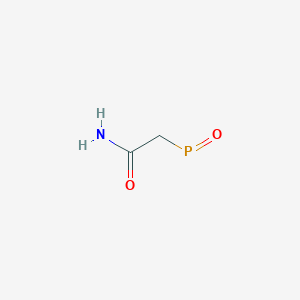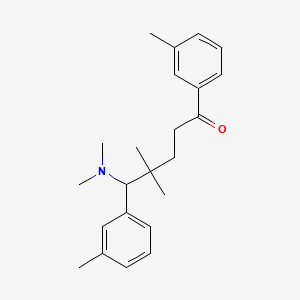
(6-~3~H)Pyrimidine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-~3~H)Pyrimidine-2,4-diol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the formation of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-~3~H)Pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-diamino-3-substituted-pyrimidine-2,4(1H,3H)-diones with cycloalkyl carboxylic acids or benzoic acid in methanol, catalyzed by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This reaction yields the corresponding amides, which can then be further reacted to form the desired pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-~3~H)Pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
(6-~3~H)Pyrimidine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (6-~3~H)Pyrimidine-2,4-diol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The pathways involved can vary depending on the specific application and the structure of the derivative.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-4,6-diol: Similar in structure but with hydroxyl groups at different positions.
2-Thio-containing pyrimidines: These compounds have sulfur atoms replacing oxygen atoms in the pyrimidine ring.
Uracil-based derivatives: These compounds are structurally related and have similar biological activities.
Uniqueness
(6-~3~H)Pyrimidine-2,4-diol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of hydroxyl groups at the 2 and 4 positions can enhance its ability to form hydrogen bonds, affecting its interactions with biological targets.
Propiedades
Número CAS |
6165-70-4 |
|---|---|
Fórmula molecular |
C4H4N2O2 |
Peso molecular |
114.09 g/mol |
Nombre IUPAC |
6-tritio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2T |
Clave InChI |
ISAKRJDGNUQOIC-FUPOQFPWSA-N |
SMILES isomérico |
[3H]C1=CC(=O)NC(=O)N1 |
SMILES canónico |
C1=CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


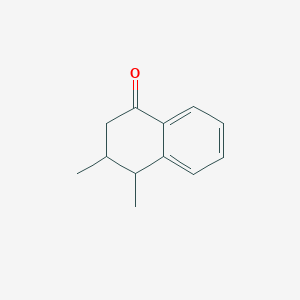
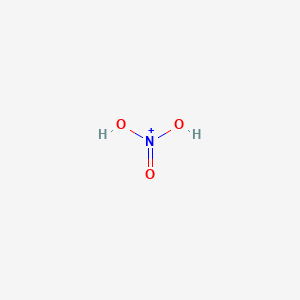
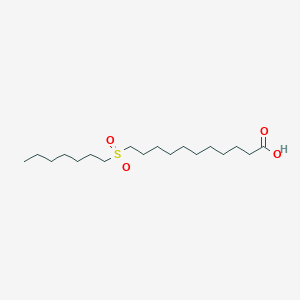
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
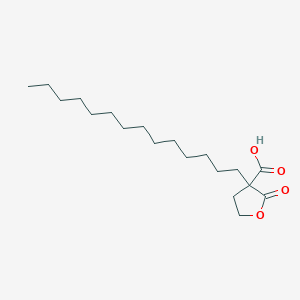
![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)
